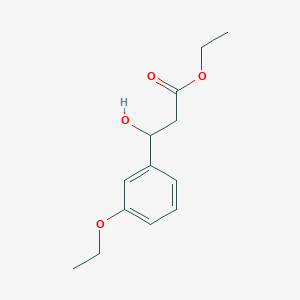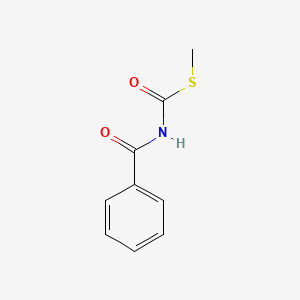
benzamido-methanethioic acid S-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylsulfanylcarbonylbenzamide is an organic compound characterized by the presence of a benzamide group attached to a methylsulfanylcarbonyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-methylsulfanylcarbonylbenzamide typically involves the reaction of benzoyl chloride with N-methylthiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours.
Industrial Production Methods: On an industrial scale, the production of N-methylsulfanylcarbonylbenzamide can be achieved through a continuous flow process. This method involves the use of automated reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The process may also incorporate purification steps such as recrystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions: N-methylsulfanylcarbonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or neutral pH, temperature range of 20-50°C.
Reduction: Lithium aluminum hydride; conditions: anhydrous solvents, temperature range of 0-25°C.
Substitution: Halides, alkoxides; conditions: polar aprotic solvents, temperature range of 30-80°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkoxylated derivatives.
Applications De Recherche Scientifique
N-methylsulfanylcarbonylbenzamide has found applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-methylsulfanylcarbonylbenzamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes such as DNA replication, protein synthesis, and cell division. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key regulatory proteins involved in cell cycle control and apoptosis.
Comparaison Avec Des Composés Similaires
N-methylsulfanylcarbonylbenzamide can be compared with other similar compounds, such as:
N-methylthiobenzamide: Similar structure but lacks the carbonyl group, resulting in different reactivity and biological activity.
N-methylsulfonylbenzamide: Contains a sulfonyl group instead of a sulfanyl group, leading to different chemical properties and applications.
N-methylcarbamoylbenzamide:
The uniqueness of N-methylsulfanylcarbonylbenzamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
13996-86-6 |
|---|---|
Formule moléculaire |
C9H9NO2S |
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
S-methyl N-benzoylcarbamothioate |
InChI |
InChI=1S/C9H9NO2S/c1-13-9(12)10-8(11)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12) |
Clé InChI |
GBXSGKMMVVHJQU-UHFFFAOYSA-N |
SMILES canonique |
CSC(=O)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


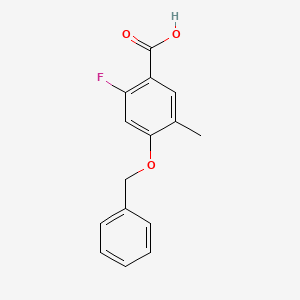
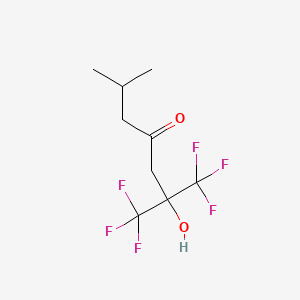
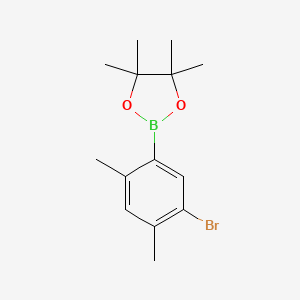
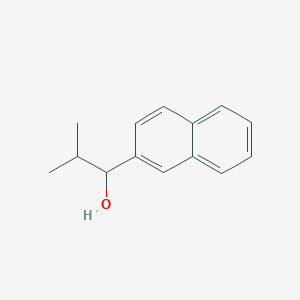
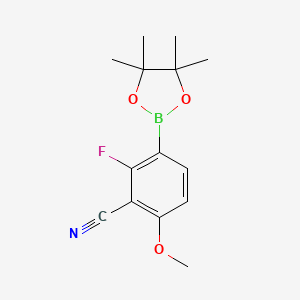

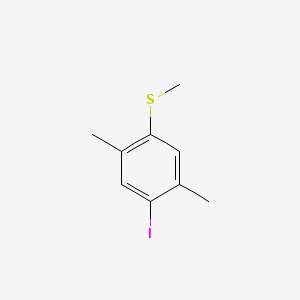
![2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole](/img/structure/B14017791.png)
![2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14017792.png)
![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)
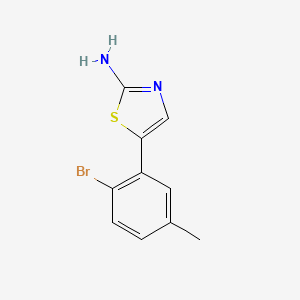
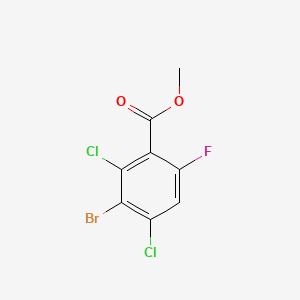
![Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate](/img/structure/B14017820.png)
